molecular formula C54H78N4O14 B032963 tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate CAS No. 204074-53-3

tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B032963
CAS No.: 204074-53-3
M. Wt: 1007.2 g/mol
InChI Key: PVQRVNYFTBYVLN-QFCFMUGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex amino acid derivative characterized by:

  • Multiple protecting groups: Three phenylmethoxycarbonylamino (Z) groups and two tert-butyl (Boc) esters, which are critical for stabilizing reactive amino and carboxyl moieties during synthesis .
  • Stereochemical specificity: (2S) and (5S) configurations at multiple positions, influencing its biochemical interactions and synthetic pathways.

Its synthesis likely involves iterative coupling and deprotection steps, akin to methods described for analogous compounds (e.g., ), utilizing reagents like BBDI for amide bond formation and TEMPO/NaClO₂ for oxidations . Physicochemical characterization includes NMR, IR, and chromatographic purity assessments, consistent with industry standards for peptide intermediates .

Properties

IUPAC Name

tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,41-45,59-60H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t41?,42?,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQRVNYFTBYVLN-QFCFMUGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN(CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN(CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate, also known as a complex derivative of amino acids and hydroxylated compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure indicates multiple functional groups, including hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which contribute to its biological activity. The molecular formula is C33H52N4O7C_{33}H_{52}N_4O_7, with a molecular weight of 600.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to ceramide metabolism. For instance, it may affect acid ceramidase (AC) activity, which is crucial for lysosomal ceramide metabolism .
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity by reducing oxidative stress markers such as malondialdehyde (MDA) in cell cultures treated with amyloid-beta (Aβ), suggesting potential neuroprotective effects .
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines like TNF-α in astrocyte cultures exposed to Aβ .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound based on various studies:

Activity Effect Reference
Enzyme InhibitionInhibits acid ceramidase (AC)
Antioxidant ActivityReduces MDA levels in Aβ-treated astrocytes
Anti-inflammatoryDecreases TNF-α production in astrocytes
Cell ViabilityImproves cell survival in oxidative stress models

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Structural Complexity : The target compound exceeds analogs in branching and functional group density, requiring advanced stereochemical control during synthesis .

Protecting Group Strategies : Unlike azide-bearing compounds (), the target relies on Z/Boc groups, which are more labile under acidic conditions but offer orthogonal protection .

Stereochemical Impact : The (2S,5S) configuration distinguishes it from diastereomers like Compound 9 (2R,6S), which exhibit different solubility and crystallization behaviors .

Physicochemical Properties: LogP: Estimated to be higher than azido derivatives () due to aromatic Z groups but lower than diselanyl compounds () due to polar hydroxy/amino groups . Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, CH₂Cl₂), similar to Compound 9 .

Synthetic Challenges : Multi-step coupling and oxidation steps (cf. ) increase risk of epimerization, necessitating precise temperature/pH control .

Research Implications

  • Drug Development: The compound’s stability and hydrogen-bonding capacity (hydroxy/amino groups) make it a candidate for peptide-based therapeutics, though high molecular weight may limit bioavailability .
  • Material Science : Tert-butyl esters (common in ) enhance solubility in organic matrices, suggesting utility in polymer-supported synthesis .
  • Analytical Chemistry : NMR and IR data () provide benchmarks for validating similar compounds, though advanced techniques like solid-state NMR () could resolve conformational ambiguities .

Preparation Methods

Table 1: Yields of Critical Synthetic Steps

StepYield (%)Source Reference
Cbz Protection of Amines51–81
Epoxidation with m-CPBA91
Enolate Alkylation72
Mitsunobu Reaction65
EDCI-Mediated Coupling73
Hydrogenolytic Debromination96

Table 2: Reagents for Stereochemical Control

ReagentRoleOutcome
L-Glutamic AcidChiral Pool Starting MaterialEstablishes (2S)/(5S) Centers
m-CPBAEpoxidation AgentRetains Hydroxyl Stereochemistry
DEAD/Ph₃PMitsunobu ReagentsInverts Alcohol Configuration
Pd/BaSO₄Hydrogenation CatalystSelective Debromination

Q & A

Basic Research: Synthesis Optimization

Q: What methodologies are recommended for optimizing the synthesis of this compound to ensure high enantiomeric purity and yield? A: Key strategies include:

  • Catalytic Asymmetric Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to preserve stereochemistry, as demonstrated in similar tert-butyl-protected compounds .
  • Protection/Deprotection Cycles : Employ tert-butyl and phenylmethoxycarbonyl (Cbz) groups for transient protection of hydroxyl and amino groups, respectively, to avoid side reactions. Monitor reaction progress via HPLC with chiral columns to confirm enantiopurity .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C enhance solubility of intermediates while minimizing racemization .

Advanced Research: Computational Design of Derivatives

Q: How can computational tools predict the reactivity and stability of derivatives of this compound for targeted biological studies? A: A hybrid approach is recommended:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the tert-butyl and phenylmethoxycarbonyl groups, which influence nucleophilic/electrophilic behavior .
  • AI-Driven Reaction Path Search : Platforms like COMSOL Multiphysics integrated with machine learning can simulate reaction pathways, predicting optimal conditions for introducing substituents (e.g., fluorination at specific positions) .
  • Molecular Dynamics (MD) Simulations : Assess steric hindrance from the tert-butyl groups to prioritize synthetically feasible derivatives .

Structural Characterization

Q: What analytical techniques are critical for resolving structural ambiguities in this compound, particularly stereochemical configurations? A: A multi-technique approach is essential:

  • X-ray Crystallography : Use SHELXL for refining crystal structures, leveraging its robustness in handling complex stereocenters and hydrogen-bonding networks .
  • NMR Spectroscopy : 2D techniques (e.g., COSY, NOESY) resolve overlapping signals from the hexanoate backbone and phenylmethoxycarbonyl groups. Compare 13C^{13}\text{C} shifts with PubChem data for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±2 ppm) and detect isotopic patterns from chlorine/fluorine substituents, if present .

Biological Interaction Studies

Q: How should researchers design experiments to investigate this compound’s interactions with enzymes or receptors? A: Focus on:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) for the phenylmethoxycarbonylamino moieties, which may mimic natural substrates .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding, common with bulky tert-butyl groups .
  • Mutagenesis Studies : Identify key residues in target proteins by correlating binding data with site-directed mutations .

Handling Contradictory Data

Q: How can researchers address discrepancies in reported bioactivity or stability data for this compound? A:

  • Replicate Under Controlled Conditions : Standardize solvents, pH, and temperature across labs to isolate variables. For example, tert-butyl esters hydrolyze faster in acidic conditions, which may explain stability contradictions .
  • Meta-Analysis of Functional Groups : Compare bioactivity trends across analogs (e.g., replacing phenylmethoxycarbonyl with acetyl groups) to identify structure-activity relationships (SAR) .
  • Cross-Validate with Orthogonal Assays : Use both enzymatic inhibition assays and cellular viability tests to confirm mechanisms .

Safety and Toxicity Profiling

Q: What protocols are recommended for preliminary toxicity assessment given limited ecotoxicological data? A:

  • In Vitro Cytotoxicity Screening : Use HepG2 or HEK293 cell lines with MTT assays, focusing on IC50_{50} values for the phenylmethoxycarbonylamino moiety, which may interfere with mitochondrial function .
  • Ames Test : Assess mutagenic potential of hydrolyzed products (e.g., phenylmethoxycarbonylamine) using TA98 and TA100 strains .
  • Environmental Persistence Modeling : Estimate half-life in soil/water using EPI Suite, given the tert-butyl group’s resistance to biodegradation .

Data-Driven Experimental Design

Q: How can researchers leverage high-throughput screening (HTS) and automation for derivative libraries? A:

  • Lab Automation Platforms : Integrate liquid handlers and reaction blocks to synthesize 100+ derivatives, varying substituents on the hexanoate backbone .
  • Machine Learning for SAR : Train models on existing bioactivity data to predict promising candidates, prioritizing compounds with logP < 3.5 for better solubility .
  • Fragment-Based Screening : Use the tert-butyl core as a "fragment" in crystallography-based screens to identify binding hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.